N~1~,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine
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Overview
Description
N~1~,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine is a synthetic organic compound that belongs to the class of 1,3-diamines. This compound features a 5-chloro-1H-indazole moiety, which is a heterocyclic aromatic organic compound known for its diverse biological activities
Preparation Methods
The synthesis of N1,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine involves multiple steps. One common method includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Chlorine Atom: Chlorination of the indazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dibutyl Groups: The dibutyl groups are introduced through alkylation reactions using dibutylamine and suitable alkylating agents.
Formation of the 1,3-Diamine Structure: The final step involves the formation of the 1,3-diamine structure through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
N~1~,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~1~,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s indazole moiety is known for its biological activities, making it a potential candidate for studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of N1,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine involves its interaction with molecular targets and pathways. The indazole moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
N~1~,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine can be compared with other similar compounds, such as:
1,3-Benzenediamine, 5-chloro-N~1~,N~1~,N~3~,N~3~-tetraphenyl-: This compound also features a 1,3-diamine structure with a chlorine atom, but with different substituents.
Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities with indazole derivatives, but differ in their biological activities and applications.
The uniqueness of N1,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine lies in its specific combination of the indazole ring, chlorine atom, and dibutyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
88944-64-3 |
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Molecular Formula |
C18H29ClN4 |
Molecular Weight |
336.9 g/mol |
IUPAC Name |
N',N'-dibutyl-N-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine |
InChI |
InChI=1S/C18H29ClN4/c1-3-5-11-23(12-6-4-2)13-7-10-20-18-16-14-15(19)8-9-17(16)21-22-18/h8-9,14H,3-7,10-13H2,1-2H3,(H2,20,21,22) |
InChI Key |
FTNLXGSVQXCIQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCNC1=NNC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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